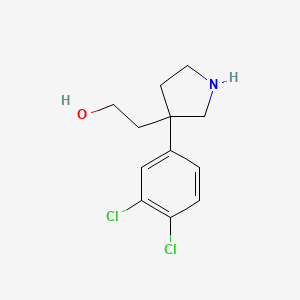

2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol

Cat. No. B1627383

Key on ui cas rn:

52423-89-9

M. Wt: 260.16 g/mol

InChI Key: SRZABNWAUIZJDH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05861417

Procedure details

Cool a solution of lithium aluminum hydride (450 mL, 1M in tetrahydrofuran, 450 mmol) to -10° C. in a ice/acetone bath. Add dropwise, a solution of sulfuric acid (12 mL, 99.999%, 225.3 mmol) in tetrahydrofuran (35 mL). (Use caution when adding the sulfuric acid to the tetrahydrofuran and also when adding the sulfuric acid/tetrahydrofuran solution to the lithium aluminum hydride solution). After the addition is complete, stir for 1 hour. Warm to ambient temperature and stir for 2 hours. Add dropwise, a solution of (3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester (23.2 g, 73.4 mmol) in tetrahydrofuran (70 mL). Heat to 45°-50° C. for 36 hours. Cool in an ice bath. Add dropwise, a solution of tetrahydrofuran/water (1/1, 70 mL). Filter and rinse the filter cake with Tetrahydrofuran and dichloromethane, retain the filtrate. Combine the filter cake with tetrahydrofuran/water/15% sodium hydroxide solution (1 L/70 mL/20 mL) and vigorously stir for 2 hours. Filter and combine the filtrate with the filtrate obtained above. Concentrate the combined filtrates invacuo to obtain a residue. Dissolve the residue in dichloromethane and dry over MgSO4, filter, and concentrate invacuo to obtain a residue. Recrystallize the residue from diethyl ether to give the title compound: Rf= 0.27 (silica gel, 9/1/0.2 dichloromethane/methanol/ammonium hydroxide); mp; 91°-94° C.

Name

tetrahydrofuran water

Quantity

70 mL

Type

solvent

Reaction Step Two

Name

sulfuric acid tetrahydrofuran

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

(3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester

Quantity

23.2 g

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].S(=O)(=O)(O)O.S(=O)(=O)(O)O.O1CCCC1.C([O:24][C:25](=O)[CH2:26][C:27]1([C:33]2[CH:38]=[CH:37][C:36]([Cl:39])=[C:35]([Cl:40])[CH:34]=2)[CH2:31][C:30](=O)[NH:29][CH2:28]1)C>O1CCCC1.ClCCl.C(OCC)(=O)C.CCCCCC>[Cl:40][C:35]1[CH:34]=[C:33]([C:27]2([CH2:26][CH2:25][OH:24])[CH2:31][CH2:30][NH:29][CH2:28]2)[CH:38]=[CH:37][C:36]=1[Cl:39] |f:0.1.2.3.4.5,7.8,12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Two

|

Name

|

tetrahydrofuran water

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

sulfuric acid tetrahydrofuran

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O.O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Six

|

Name

|

(3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester

|

|

Quantity

|

23.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC1(CNC(C1)=O)C1=CC(=C(C=C1)Cl)Cl)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Eight

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 2 hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add dropwise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat to 45°-50° C. for 36 hours

|

|

Duration

|

36 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add dropwise

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse the filter cake with Tetrahydrofuran and dichloromethane

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

vigorously stir for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained above

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the combined filtrates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a residue

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate invacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallize the residue from diethyl ether

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |